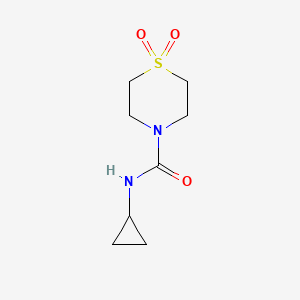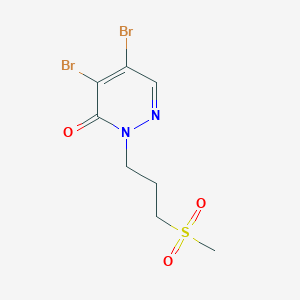
1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one, also known as PQQP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PQQP belongs to the class of quinoline derivatives and has been synthesized using different methods.
Mécanisme D'action
1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one exerts its pharmacological activities through various mechanisms. It has been reported to inhibit the activity of acetylcholinesterase, which leads to the accumulation of acetylcholine in the synaptic cleft, resulting in improved cognitive function. 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one has been reported to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and induce apoptosis in cancer cells. 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one has also been reported to reduce blood glucose levels and improve insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one has several advantages in lab experiments. It is easy to synthesize and has shown to be stable under different conditions. However, 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one has some limitations. It is relatively expensive compared to other compounds, and its solubility in water is limited, which may affect its bioavailability.
Orientations Futures
There are several future directions for the research on 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one. One potential direction is to investigate its potential as a therapeutic agent for Alzheimer's disease. Another direction is to explore its anti-cancer properties further and develop it as a potential chemotherapy agent. Additionally, 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one's anti-inflammatory and anti-diabetic activities can be further explored to develop it as a potential drug for the treatment of inflammation and diabetes.
Conclusion:
In conclusion, 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one is a promising compound that has shown potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one can lead to the development of novel therapeutic agents for various diseases.
Méthodes De Synthèse
1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one has been synthesized using various methods, including the condensation reaction of 4-chloroquinoline and 4-piperidone followed by reduction, and the reaction of 4-chloroquinoline and 3-(piperidin-1-yl)propan-1-amine. The purity of 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one can be improved using column chromatography.
Applications De Recherche Scientifique
1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one has shown potential applications in various fields, including medicinal chemistry, biochemistry, and material science. 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. It has also shown to be a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
1-piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17(20-12-4-1-5-13-20)9-11-19-16-8-10-18-15-7-3-2-6-14(15)16/h2-3,6-8,10H,1,4-5,9,11-13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPXSUSNUWIQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCNC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-imidazol-1-yl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6647394.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea](/img/structure/B6647404.png)
![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6647413.png)


![N-(4,5-dimethyl-1H-pyrazol-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6647423.png)

![2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol](/img/structure/B6647446.png)


![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]thian-4-amine](/img/structure/B6647475.png)
![3-[[2-(1-Methylpiperidin-4-yl)ethylamino]methyl]benzamide](/img/structure/B6647480.png)
![N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B6647496.png)
![4-Bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one](/img/structure/B6647504.png)